Pro-lad

Description

Properties

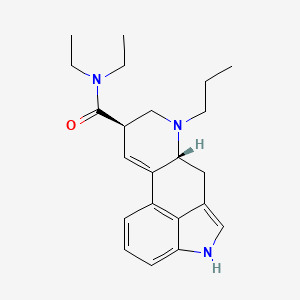

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h7-9,11,13,16,20,23H,4-6,10,12,14H2,1-3H3/t16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKYLVLOBYNKKM-OXQOHEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215824 | |

| Record name | PRO-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65527-63-1 | |

| Record name | Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-propyl-, (8β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65527-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PRO-LAD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065527631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRO-LAD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRO-LAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVR83W9XMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PRO-LAD: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD, or 6-propyl-6-nor-lysergic acid diethylamide, is a synthetic ergoline (B1233604) derivative and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a member of the lysergamide (B1675752) class of compounds, it is of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry for its psychedelic properties and its potential to elucidate the structure-activity relationships of serotonergic receptor ligands.[3][4] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and pharmacology of this compound, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a propyl group substituted at the N6 position of the nor-lysergic acid diethylamide scaffold.[2] This modification distinguishes it from LSD, which possesses a methyl group at the same position.[2] The core structure is a tetracyclic ergoline ring system, which incorporates fused indole (B1671886) and quinoline (B57606) moieties.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [3] |

| Synonyms | 6-propyl-6-nor-lysergic acid diethylamide, N-PropylnorLSD | [5] |

| CAS Number | 65527-63-1 | [5] |

| Molecular Formula | C22H29N3O | [3] |

| Molecular Weight | 351.50 g/mol | [3] |

| Melting Point | 87-88 °C | [6] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Appearance | Neat | [5] |

Synthesis

The synthesis of this compound was first described by Hoffman and Nichols in 1985 as part of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[6] The general synthetic scheme involves the alkylation of nor-lysergic acid diethylamide.

Experimental Protocol: Synthesis of 6-Propyl-6-nor-Lysergic Acid Diethylamide (this compound)

A detailed protocol for the synthesis of this compound can be adapted from the general method described for N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. The key step is the alkylation of the secondary amine at the N6 position of the ergoline nucleus.

-

Starting Material: Nor-lysergic acid diethylamide (nor-LSD).

-

Alkylation Agent: 1-Iodopropane.

-

Base: Potassium carbonate (K2CO3).

-

Solvent: Dimethylformamide (DMF).

Procedure:

-

Nor-lysergic acid diethylamide is dissolved in anhydrous dimethylformamide.

-

An excess of potassium carbonate is added to the solution to act as a base.

-

1-Iodopropane is added to the reaction mixture.

-

The mixture is stirred at room temperature for an extended period (e.g., 9 hours, as reported for the n-propyl derivative) to allow the alkylation reaction to proceed.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by chromatography to afford pure this compound.[6]

Note: This is a generalized protocol based on the synthesis of related compounds. The specific reaction conditions, such as temperature and reaction time, may require optimization for the synthesis of this compound.

Pharmacology

This compound is a potent psychedelic agent that is believed to exert its effects primarily through its interaction with the serotonin (B10506) 5-HT2A receptor.[4] It is classified as a partial agonist at this receptor, similar to LSD.[4]

Receptor Binding Affinity

Table 2: Receptor Binding Affinities of this compound (Ki in nM)

| Receptor | Ki (nM) |

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| 5-HT2C | Data not available |

Note: Specific Ki values for this compound are not currently available in the cited literature. The table indicates the receptors for which it is known to have an affinity.

5-HT2A Receptor Signaling Pathway

The psychedelic effects of this compound are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

References

A Technical Guide to the Synthesis Pathway of 6-Propyl-6-nor-LSD (PRO-LAD)

Disclaimer: This document is intended for academic and research professionals in the fields of medicinal chemistry, pharmacology, and drug development. The synthesis of lysergamides is a complex and potentially hazardous process that should only be undertaken by trained professionals in a controlled laboratory setting. The compounds described are controlled substances in many jurisdictions, and their synthesis, possession, or distribution may be illegal. This guide is for informational purposes only and does not endorse or encourage illicit activities.

Introduction

6-Propyl-6-nor-lysergic acid diethylamide (PRO-LAD) is a semi-synthetic psychedelic of the lysergamide (B1675752) class. It is an analogue of lysergic acid diethylamide (LSD) where the methyl group at the N6 position of the ergoline (B1233604) ring is replaced with a propyl group. The synthesis and pharmacological evaluation of this compound and related N6-alkylated lysergamides were notably described in the scientific literature by researchers such as David E. Nichols and Alexander Shulgin.[1][2][3] A 1985 study by Hoffman and Nichols reported a convenient method for synthesizing a series of these compounds, finding that N6-propyl substitution resulted in a potency roughly equivalent to that of LSD in drug discrimination assays with rats.[1][4]

This guide provides a technical overview of the synthetic pathway to this compound, focusing on the chemical principles and experimental methodologies derived from published scientific literature.

General Synthetic Strategy

The most common and direct route to this compound is a semi-synthetic pathway starting from d-lysergic acid. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus or via total synthesis, a significantly more complex endeavor.[5][6]

The general pathway involves two primary stages:

-

Amide Formation: Conversion of d-lysergic acid to its corresponding N,N-diethylamide. If starting from LSD, this step is preceded by demethylation at the N6 position to yield nor-lysergic acid diethylamide (nor-LSD).

-

N6-Alkylation: Introduction of the n-propyl group onto the indole (B1671886) nitrogen (N6 position) of the nor-LSD intermediate.

This modular approach allows for the synthesis of a wide variety of N6-substituted lysergamide analogues.

Core Synthesis Pathway

The critical step in forming lysergamides is the activation of the carboxylic acid group of lysergic acid to facilitate its condensation with an amine, in this case, diethylamine (B46881). Several methods have been developed for this purpose.

-

Mixed Anhydride (B1165640) Method: A widely used technique involves reacting lysergic acid with an anhydride, such as trifluoroacetic anhydride, to form a highly reactive mixed anhydride intermediate.[7] This intermediate readily reacts with diethylamine to form the desired amide. Other reagents, like sulfur trioxide-dimethylformamide complex, can also be used to form a mixed anhydride with sulfuric acid.[8]

-

Azide (B81097) Method: An alternative pathway involves converting the lysergic acid to a lysergic acid azide. This azide can then be condensed with diethylamine to produce a mixture of d-lysergic acid diethylamide and d-isolysergic acid diethylamide, which requires subsequent separation, typically via chromatography.[9]

To synthesize N6-alkylated analogues like this compound, the N6-methyl group of LSD must first be removed to yield the nor-LSD precursor. This can be achieved through various demethylation procedures known in organic chemistry, although specific published protocols for this exact transformation on LSD are less common in academic literature than direct alkylation of nor-lysergic acid derivatives.

The final and defining step in the synthesis of this compound is the alkylation of the N6 nitrogen of nor-lysergic acid diethylamide. The method developed by Hoffman and Nichols provides a direct approach for this transformation.[1][4] This reaction involves treating nor-LSD with an appropriate alkylating agent, in this case, an n-propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane), in the presence of a base to yield the target compound, 6-propyl-6-nor-LSD.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical logic and experimental workflow for the synthesis of this compound.

References

- 1. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. David E. Nichols - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. "Synthesis and pharmacological evaluation of N(6)-alkyl norlysergic aci" by Andrew Joseph Hoffman [docs.lib.purdue.edu]

- 5. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US2736728A - Preparation of lysergic acid amides - Google Patents [patents.google.com]

- 8. US2774763A - Preparation of amides of lysergic age - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

The In Vivo Mechanism of Action of Pro-lad: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD). Its primary mechanism of action in vivo is mediated through its activity as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor, a key target for classic psychedelic compounds. This agonism triggers a cascade of intracellular signaling events, leading to the characteristic psychoactive effects observed in preclinical models. In vivo studies, primarily utilizing drug discrimination and head-twitch response assays in rodents, have confirmed that this compound produces effects indicative of hallucinogenic potential, with a potency comparable to that of LSD. This technical guide provides a comprehensive overview of the in vivo mechanism of action of this compound, detailing its primary molecular target, the downstream signaling pathways, and the key experimental evidence from animal models.

Primary Pharmacological Target: Serotonin 2A (5-HT2A) Receptor

The principal in vivo mechanism of action of this compound is its interaction with the 5-HT2A receptor. This compound acts as a partial agonist at this receptor, meaning it binds to and activates the receptor, but elicits a response that is below the maximal effect produced by the endogenous ligand, serotonin.[1] The psychedelic effects of this compound are primarily attributed to this interaction.[1] In addition to its high affinity for the 5-HT2A receptor, this compound also exhibits affinity for the 5-HT1A and 5-HT2C receptors, although its activity at these sites is less characterized in the context of its psychedelic effects.[1]

Signal Transduction Pathways

Activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon agonist binding, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound alterations in perception, cognition, and mood associated with psychedelic compounds.

In Vivo Experimental Evidence

The psychoactive properties of this compound have been characterized in vivo using well-established rodent behavioral assays that are predictive of hallucinogenic effects in humans.

Drug Discrimination Studies

Drug discrimination assays are a gold-standard behavioral paradigm to assess the subjective effects of a novel compound by training animals to recognize the interoceptive cues of a known drug. In these studies, rats are trained to press one of two levers to receive a reward, with the "correct" lever being dependent on whether they received an injection of a specific drug (e.g., LSD) or a saline vehicle.

This compound has been shown to fully substitute for LSD in rats trained to discriminate LSD from saline.[1] This indicates that this compound produces subjective effects that are qualitatively similar to those of LSD.

| Compound | Training Drug | Species | ED50 (nmol/kg) | Potency Relative to LSD |

| This compound | LSD | Rat | ~37 | Equipotent |

| LSD | LSD | Rat | ~37 | - |

Experimental Protocol: Two-Lever Drug Discrimination Assay

-

Subjects: Male Sprague-Dawley rats are typically used.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training:

-

Rats are trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.

-

Once lever-pressing is established, discrimination training begins. Before each daily session, rats receive an intraperitoneal (i.p.) injection of either LSD (the training drug, e.g., 0.08 mg/kg) or saline.

-

Following an LSD injection, responses on one designated lever (the "drug lever") are reinforced, while responses on the other lever (the "saline lever") have no consequence.

-

Following a saline injection, only responses on the saline lever are reinforced.

-

Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >85% correct responses on the first FR of the session for several consecutive days).

-

-

Testing:

-

Once the discrimination is learned, test sessions are conducted. Various doses of the test compound (e.g., this compound) are administered, and the percentage of responses on the drug- and saline-associated levers is recorded.

-

Full substitution is considered to have occurred if the animal predominantly presses the drug-associated lever. The ED50 value, the dose at which the animal makes 50% of its responses on the drug lever, is calculated to determine the potency of the test compound.

-

Head-Twitch Response (HTR)

| Compound | Species | Strain | ED50 (µg/kg) | ED50 (nmol/kg) |

| LSD | Mouse | C57BL/6J | 52.9 | 132.8 |

Experimental Protocol: Head-Twitch Response (HTR) Assay

-

Subjects: Male C57BL/6J mice are commonly used due to their robust HTR.

-

Procedure:

-

Mice are habituated to the testing environment (e.g., a clean cage) for a short period before drug administration.

-

The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Immediately following injection, the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic, side-to-side movement of the head that is distinct from normal grooming or exploratory behaviors.

-

Observations can be made by a trained observer or recorded on video for later analysis.

-

-

Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated to determine the ED50 value, which represents the dose that produces 50% of the maximal response.

Metabolism and Pharmacokinetics

Detailed in vivo metabolism and pharmacokinetic studies specifically on this compound are limited in the available scientific literature. However, based on the metabolism of LSD and other N-alkylated lysergamides, it is anticipated that this compound undergoes metabolic transformation in the liver. The primary metabolic pathways for LSD involve N-demethylation at the 6-position and hydroxylation of the lysergic acid core, reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. Given that this compound has an N-propyl group at the 6-position, it is plausible that it undergoes N-depropylation to form nor-LSD, as well as hydroxylation on the aromatic ring or other positions. The N-propyl substitution is also expected to influence its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, potentially altering its duration of action compared to LSD.[2]

Conclusion

References

- 1. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

PRO-LAD: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRO-LAD (6-propyl-6-nor-lysergic acid diethylamide) is a psychedelic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1] As with other psychoactive compounds, understanding its pharmacokinetic and pharmacodynamic profile in preclinical rodent models is crucial for elucidating its mechanism of action, therapeutic potential, and safety profile. This technical guide provides a comprehensive overview of the available data on this compound's effects in rodents, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetics: A Data Gap

Currently, there is a significant lack of publicly available, quantitative pharmacokinetic data for this compound in any rodent model. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, including parameters such as bioavailability, plasma concentrations, and half-life, have not been published.

In the absence of specific data for this compound, a general understanding can be extrapolated from studies on its parent compound, LSD, in rats. The metabolism of LSD in rats primarily involves hydroxylation at various positions on the indole (B1671886) ring, followed by glucuronide conjugation.[2] Key metabolites of LSD identified in rats include 13- and 14-hydroxy-LSD and their glucuronide conjugates.[2] It is plausible that this compound undergoes a similar metabolic fate, involving enzymatic modification of the propyl group and the lysergamide core. However, without direct experimental evidence, this remains speculative.

Experimental Protocol: In Vitro Metabolism in Rodent Liver Microsomes (General Methodology)

To investigate the metabolic profile of novel compounds like this compound, a common in vitro method involves incubation with liver microsomes. This protocol provides a general framework:

-

Preparation of Microsomes: Liver microsomes are prepared from rodent (e.g., Sprague-Dawley rat) liver homogenates through differential centrifugation.

-

Incubation: this compound would be incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) and other necessary buffers at 37°C.

-

Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized through behavioral assays in rodents, focusing on its interaction with the serotonergic system, particularly the 5-HT2A receptor.

Receptor Affinity and Activity

This compound demonstrates an affinity for serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, and 5-HT2C.[1] It acts as a partial agonist at the 5-HT2A receptor, which is the primary mechanism believed to underlie the psychedelic effects of lysergamides.[1]

Behavioral Pharmacology in Rodent Models

Two key behavioral paradigms have been employed to assess the in vivo effects of this compound in rodents: drug discrimination and the head-twitch response (HTR).

Drug Discrimination Studies in Rats

Drug discrimination assays are a valuable tool for assessing the subjective effects of a drug in animals. In a key study by Hoffman and Nichols (1985), rats were trained to discriminate between the effects of LSD and saline.[3][4] this compound was then tested for its ability to substitute for the LSD cue.

Quantitative Pharmacodynamic Data: Drug Discrimination in Rats

| Compound | ED50 (nmol/kg, i.p.) | Potency Relative to LSD | Reference |

| LSD | 185.5 | 1.0 | [3][4] |

| This compound | 185.5 | 1.0 (equipotent) | [3][4] |

| ETH-LAD | ~62-93 | ~2-3x more potent | [3][4] |

| AL-LAD | ~62-93 | ~2-3x more potent | [1] |

Experimental Protocol: Two-Lever Drug Discrimination in Rats

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Training: Rats are trained to press one lever after an intraperitoneal (i.p.) injection of a specific dose of LSD (e.g., 185.5 nmol/kg) and a second lever after a saline injection to receive a food reward.[3][4]

-

Testing: Once the rats have learned to reliably discriminate between LSD and saline, test sessions are conducted with various doses of this compound. The percentage of responses on the LSD-appropriate lever is measured.

-

Data Analysis: The effective dose 50 (ED50), the dose at which the test drug produces 50% of the maximum response on the drug-appropriate lever, is calculated to determine its potency relative to the training drug.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans. While specific HTR data for this compound is not available, this assay is a standard method for evaluating lysergamide-like compounds.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

-

Animals: Typically, male C57BL/6J mice are used.

-

Drug Administration: Mice are administered various doses of the test compound (e.g., this compound) or a vehicle control, usually via intraperitoneal injection.

-

Observation: Following a brief acclimation period, the number of head twitches is manually or automatically counted for a set duration (e.g., 30-60 minutes).

-

Data Analysis: Dose-response curves are generated to determine the ED50 for inducing the head-twitch response.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The primary mechanism of action for this compound is believed to be its partial agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated by 5-HT2A receptor activation.

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram outlines a typical workflow for assessing the pharmacodynamic properties of a novel lysergamide like this compound in rodent models.

Caption: In Vivo Pharmacodynamic Workflow.

Conclusion

The current understanding of this compound's pharmacology in rodent models is primarily based on its pharmacodynamic effects, which indicate a potency comparable to LSD in producing subjective effects, likely through the activation of the 5-HT2A receptor. A significant knowledge gap exists concerning its pharmacokinetic properties. Further research is warranted to fully characterize the ADME profile of this compound, which is essential for a comprehensive assessment of its potential as a research tool or therapeutic agent. The experimental protocols and pathways described herein provide a foundational framework for future investigations into this and other novel psychoactive compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Pro-lad (6-propyl-6-nor-lysergic acid diethylamide): An In-depth Technical Guide

Disclaimer: Limited direct experimental data exists on the metabolism of Pro-lad. This guide provides a comprehensive overview based on the established metabolic pathways of structurally related lysergamides, primarily lysergic acid diethylamide (LSD) and its N6-alkylated analogs such as ETH-LAD and AL-LAD. The presented information is intended to serve as a scientific resource for researchers and drug development professionals.

Introduction

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of LSD, distinguished by the substitution of the N6-methyl group with a propyl group.[1] While its pharmacological and subjective effects have been anecdotally reported, a comprehensive understanding of its metabolic fate remains largely unexplored in published literature.[2] Understanding the metabolism of this compound is crucial for a complete pharmacological profile, including its duration of action, potential for drug-drug interactions, and the activity of its metabolites.

This technical guide synthesizes the current understanding of lysergamide metabolism to project the metabolic pathways of this compound. It details the predicted primary metabolites, the enzymatic systems likely responsible for their formation, and provides standardized experimental protocols for their identification and characterization.

Predicted Metabolic Pathways of this compound

Based on in vitro studies of analogous N6-alkyl lysergamides, the metabolism of this compound is anticipated to proceed primarily through two major Phase I metabolic pathways: N-dealkylation and hydroxylation . These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3]

N-Dealkylation

The primary N-dealkylation reaction for this compound is the removal of the N6-propyl group to yield nor-LSD (6-nor-lysergic acid diethylamide).[3][4] This metabolic pathway is a common fate for N6-substituted lysergamides.[3] For the related compounds ETH-LAD and AL-LAD, N-dealkylation to nor-LSD has been observed, with the cytochrome P450 isozyme CYP3A4 identified as a key enzyme in this process.[5] It is highly probable that CYP3A4 also mediates the N-depropylation of this compound. While nor-LSD is an expected metabolite, studies on other N6-alkyl lysergamides suggest it may be formed in only trace amounts.[3]

Hydroxylation

Hydroxylation represents another significant metabolic route for lysergamides. For this compound, this can theoretically occur at several positions on the ergoline (B1233604) ring system. Based on the metabolism of similar compounds, hydroxylation of the aromatic ring and other parts of the core structure is likely.[5][6] The specific hydroxylated isomers of this compound have not been experimentally identified. However, studies on ETH-LAD and AL-LAD have implicated CYP1A2 , CYP2D6 , and CYP3A4 in various hydroxylation reactions.[5] Therefore, it is reasonable to assume that one or more of these enzymes are responsible for the hydroxylation of this compound.

Primary Metabolites of this compound

The primary predicted metabolites of this compound are:

-

nor-LSD: Formed via N-dealkylation of the propyl group at the N6 position.[3] nor-LSD itself is reported to have significantly lower psychedelic potency compared to LSD.[4]

-

Hydroxylated this compound isomers: A series of mono-hydroxylated metabolites are expected. The exact positions of hydroxylation are yet to be determined experimentally but are likely to be on the lysergamide core structure.[5][6]

The following table summarizes the predicted primary metabolites and the enzymes likely involved in their formation.

| Metabolite | Metabolic Pathway | Predicted Catalyzing Enzymes |

| nor-LSD | N-Dealkylation | CYP3A4[5] |

| Hydroxylated this compound Isomers | Hydroxylation | CYP1A2, CYP2D6, CYP3A4[5] |

Experimental Protocols

While specific experimental protocols for this compound metabolism are not available in the literature, the following are detailed, standard methodologies used for the investigation of in vitro metabolism of related compounds.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the Phase I metabolites of this compound generated by human liver enzymes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Microcentrifuge tubes

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution to achieve a final substrate concentration in the low micromolar range (e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate, detect, and structurally characterize the metabolites of this compound from the in vitro incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A suitable reversed-phase column (e.g., C18).

-

A tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of the parent compound and its metabolites.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS acquisition to obtain fragmentation spectra of the most abundant ions.

-

Collision Energy: Ramped or set at multiple levels to ensure comprehensive fragmentation for structural elucidation.

-

Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by looking for expected mass shifts from the parent drug (e.g., -42 Da for N-dealkylation to nor-LSD, +16 Da for hydroxylation). The fragmentation patterns in the MS/MS spectra are then used to propose the structure of the metabolites.

Visualizations

Caption: Predicted metabolic pathways of this compound.

References

- 1. This compound|Lysergamide Research Chemical|RUO [benchchem.com]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. researchgate.net [researchgate.net]

- 4. Nor-LSD - Wikipedia [en.wikipedia.org]

- 5. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - PubMed [pubmed.ncbi.nlm.nih.gov]

Pro-lad: A Technical Guide to its History, Discovery, and Core Scientific Data

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and pharmacological properties of the lysergamide (B1675752) compound Pro-lad (6-propyl-6-nor-lysergic acid diethylamide). This compound, a structural analog of lysergic acid diethylamide (LSD), has been a subject of scientific interest due to its psychoactive properties. This document summarizes its discovery, key in vivo potency data, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, it details the primary signaling pathway associated with its mechanism of action and provides visualizations to aid in the understanding of these complex processes. This guide is intended for researchers, scientists, and drug development professionals.

History and Discovery

This compound, also known as 6-propyl-6-nor-lysergic acid diethylamide, first appeared in the scientific literature in a 1976 publication by Japanese researchers Tetsukichi Niwaguchi and colleagues.[1] However, it was the subsequent work of American medicinal chemists Andrew J. Hoffman and David E. Nichols in 1985 that brought more significant attention to the compound.[2] Their research focused on a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, including this compound.

The hallucinogenic effects of this compound in humans were first anecdotally described by David E. Nichols, based on personal communications with the renowned psychopharmacologist Alexander Shulgin.[3] Shulgin, known for his extensive work in the synthesis and bioassay of psychoactive compounds, later included a more detailed description of this compound in his 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[3]

Quantitative Data

Quantitative data for this compound, particularly regarding its in vitro receptor binding affinities and functional efficacy, is not extensively available in the public domain. However, a key in vivo study by Hoffman and Nichols provides valuable insight into its potency relative to LSD.

In Vivo Potency: Drug Discrimination Studies

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. In a study by Hoffman and Nichols (1985), rats were trained to discriminate d-LSD from saline. The potency of this compound to substitute for the LSD cue was then determined.

| Compound | ED50 (nmol/kg) | Potency Ratio (LSD = 1.0) |

| d-LSD | 185.5 | 1.0 |

| This compound | ~185.5 | ~1.0 |

Table 1: In vivo potency of this compound in a rat drug discrimination assay. Data from Hoffman and Nichols (1985).[2]

The results indicate that this compound is approximately equipotent to d-LSD in producing LSD-like subjective effects in this animal model.

Experimental Protocols

Synthesis of 6-propyl-6-nor-lysergic acid diethylamide (this compound)

The synthesis of this compound, as described by Hoffman and Nichols (1985), involves the N-alkylation of norlysergic acid diethylamide. While a detailed, step-by-step protocol for this compound specifically is not provided in the literature, a general method for the synthesis of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives is outlined.[2][4]

General Synthetic Scheme:

-

Demethylation of LSD: The synthesis starts with d-lysergic acid diethylamide (LSD). The N(6)-methyl group is removed to yield norlysergic acid diethylamide (nor-LSD). This can be achieved through various methods, such as the von Braun reaction using cyanogen (B1215507) bromide, followed by reduction of the resulting cyanamide.

-

N-Alkylation: The secondary amine of nor-LSD is then alkylated with a suitable propylating agent, such as 1-iodopropane (B42940) or 1-bromopropane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

-

Purification: The final product, this compound, is then purified using chromatographic techniques to isolate the desired compound from any unreacted starting materials or byproducts.

Radioligand Binding Assay for Serotonin (B10506) Receptors

To determine the binding affinity (Ki) of a compound like this compound for serotonin receptors, a competitive radioligand binding assay is typically employed.[1]

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A, or 5-HT2C) are prepared from cultured cells or brain tissue.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Drug Discrimination Study in Rats

This protocol outlines the key steps in a two-lever drug discrimination task to assess the subjective effects of a test compound.[5][6][7]

Protocol Outline:

-

Animal Training: Rats are trained in operant conditioning chambers with two levers. They are trained to press one lever after receiving an injection of a known drug (e.g., d-LSD) and the other lever after receiving a saline injection to receive a food reward.

-

Acquisition of Discrimination: Training continues until the rats reliably press the correct lever corresponding to the injection they received.

-

Test Sessions: Once the discrimination is learned, test sessions are conducted. In these sessions, rats are administered various doses of the test compound (this compound) and placed in the chamber. The lever they choose to press is recorded.

-

Data Collection: The number of presses on the drug-associated lever and the saline-associated lever are recorded for each dose of the test compound.

-

Data Analysis: The percentage of responses on the drug-associated lever is calculated for each dose. An ED50 value, the dose at which the rats respond on the drug-associated lever 50% of the time, is determined.

Signaling Pathways

This compound is known to be a partial agonist at the serotonin 5-HT2A receptor, similar to LSD.[3] The psychedelic effects of compounds acting on this receptor are primarily mediated through the Gq/11 signaling pathway.[3][8][9]

Upon binding of an agonist like this compound to the 5-HT2A receptor, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the modulation of neuronal activity and gene expression, contributing to the psychoactive effects of the compound.

Conclusion

This compound is a fascinating lysergamide with a rich history intertwined with key figures in psychedelic research. While its in vivo potency is comparable to LSD, a comprehensive in vitro pharmacological profile remains to be fully elucidated in publicly available literature. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such compounds. The visualization of the 5-HT2A receptor signaling pathway clarifies the primary mechanism thought to underlie its psychoactive effects. Further research is warranted to fully characterize the binding affinities, functional efficacies, and detailed pharmacokinetic profile of this compound to better understand its unique properties within the lysergamide class.

References

- 1. benchchem.com [benchchem.com]

- 2. msudenver.edu [msudenver.edu]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. labcorp.com [labcorp.com]

- 6. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Pro-lad stability and degradation pathways under laboratory conditions

An In-depth Technical Guide to the Stability and Degradation Pathways of PRO-LAD Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (6-propyl-6-nor-lysergic acid diethylamide) is a research chemical. This document is intended for informational purposes for research and drug development professionals in a laboratory setting. It is not for human consumption. All handling and research should be conducted in compliance with local, state, and federal laws and regulations.

Introduction

This compound (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and an analog of lysergic acid diethylamide (LSD).[1][2] It is distinguished by a propyl group substitution at the N6 position of the ergoline (B1233604) ring, which modulates its pharmacokinetic profile and binding affinity to serotonin (B10506) receptors.[1] Like LSD, its primary mechanism of action is agonism at the 5-HT2A serotonin receptor, making it a valuable tool in neuroscience for studying receptor function and signal transduction pathways.[1]

The stability of a compound is a critical parameter that can affect its purity, potency, and safety. For researchers and drug development professionals, understanding the chemical stability and degradation pathways of this compound is essential for ensuring the integrity of experimental results, developing stable formulations, and identifying potential impurities.[3][4] Forced degradation studies are a key component of this process, providing insights into how the molecule behaves under various stress conditions such as hydrolysis, oxidation, heat, and light.[5][6] This guide provides a technical overview of the potential degradation pathways of this compound and outlines experimental protocols for assessing its stability under laboratory conditions.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. For lysergamides like this compound, a combination of chromatographic and spectroscopic techniques is recommended.[1][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) detector, is highly effective for separating, identifying, and quantifying this compound and its potential degradation products.[1] A typical reversed-phase HPLC method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape.[1]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of this compound and its degradants. Fragmentation patterns observed in tandem MS (MS/MS) can help elucidate the structures of unknown degradation products.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of degradation products, providing detailed information about the connectivity of atoms and their three-dimensional arrangement.[1][7]

Forced Degradation Studies: Experimental Protocols

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[4][6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][6] The following are generalized protocols that should be optimized for this compound.

General Experimental Workflow

A systematic approach is necessary for conducting forced degradation studies. The workflow involves subjecting the compound to various stress conditions and analyzing the resulting samples against a control.

Caption: A typical experimental workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acid or base.[6] For this compound, the amide linkage is a likely site for hydrolysis.

Protocol:

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Base Hydrolysis: In a separate experiment, add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Incubation: Store the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), sampling at intermediate time points.[6]

-

Neutralization: Before analysis, neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.

-

Analysis: Analyze using a validated stability-indicating HPLC method.

Oxidative Degradation

Oxidation can occur at electron-rich sites in the molecule.[6] The indole (B1671886) ring system in this compound is susceptible to oxidation.

Protocol:

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

-

Stress Application: Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 3%.

-

Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Analysis: Analyze the sample directly using HPLC.

Thermal Degradation

Thermal stress evaluates the stability of the compound at elevated temperatures.[6]

Protocol:

-

Solid State: Place a known amount of solid this compound powder in a controlled temperature oven (e.g., 60-80°C).

-

Solution State: Prepare a solution of this compound (e.g., 1 mg/mL) and store it in a controlled temperature oven.

-

Incubation: Expose the samples for a defined period (e.g., up to 7 days), taking samples at various time points.[6]

-

Analysis: For the solid-state sample, dissolve in a suitable solvent before analysis. Analyze all samples by HPLC.

Photolytic Degradation

Photostability testing assesses the effect of light exposure on the compound.[6]

Protocol:

-

Sample Preparation: Prepare both solid and solution samples of this compound.

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the exposed and control samples by HPLC.

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, logical pathways can be proposed based on the known chemistry of the ergoline scaffold and related lysergamides like LSD.[1][8] Common degradation products can arise from hydrolysis, oxidation, or photodegradation.[1]

Caption: Potential degradation pathways for this compound under stress conditions.

-

Hydrolysis: The N,N-diethylamide group at the C8 position is susceptible to hydrolysis under acidic or basic conditions, which would yield 6-propyl-6-nor-lysergic acid.

-

Oxidation: The indole moiety is prone to oxidation. This could lead to the formation of 2-oxo-PRO-LAD, similar to the metabolism of LSD to 2-oxo-3-hydroxy-LSD.[8] Additionally, cleavage of the N6-propyl group could occur, yielding nor-LSD.

-

Photodegradation/Epimerization: Lysergamides are known to be sensitive to light. Exposure to UV or visible light can lead to various degradation products. One common transformation is epimerization at the C8 position, converting the biologically active isomer into the inactive iso-lysergamide form (iso-PRO-LAD).[1]

Data Presentation and Interpretation

All quantitative data from stability studies should be systematically recorded to facilitate comparison and analysis. A mass balance assessment is crucial to ensure that all degradation products have been accounted for.[3]

Table 1: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | % this compound Degraded | Major Degradation Product(s) | % Mass Balance |

| Control | 48 hrs | < 1% | - | ~100% |

| 0.1 M HCl (60°C) | 24 hrs | 15.2% | Degradant 1 (Hydrolysis Product) | 99.5% |

| 0.1 M NaOH (RT) | 48 hrs | 11.8% | Degradant 1 (Hydrolysis Product) | 99.1% |

| 3% H₂O₂ (RT) | 24 hrs | 18.5% | Degradant 2 (Oxidation Product A), Degradant 3 (Oxidation Product B) | 98.8% |

| Thermal (80°C, solid) | 7 days | 8.3% | Degradant 4 (Isomer) | 99.7% |

| Photolytic (ICH Q1B) | - | 12.5% | Degradant 4 (iso-PRO-LAD) | 99.3% |

Note: This table is for illustrative purposes. Actual results would need to be generated through experimentation.

Conclusion

References

- 1. This compound|Lysergamide Research Chemical|RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sgs.com [sgs.com]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Pro-lad

Disclaimer: Direct experimental spectroscopic data for Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is not extensively available in peer-reviewed literature. This guide provides representative data based on closely related lysergamide (B1675752) analogs, primarily ETH-LAD (6-ethyl-6-nor-lysergic acid diethylamide), and predictive analysis based on the chemical structure of this compound. This information is intended for research and drug development professionals.

Introduction

This compound is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD). Its chemical structure is characterized by a propyl group attached to the nitrogen at position 6 of the ergoline (B1233604) ring. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel psychoactive substances. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols and a visualization of its primary signaling pathway.

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. The NMR data is based on published data for ETH-LAD as a close structural analog. The mass spectrometry and IR data are predicted based on the known fragmentation patterns and functional group absorptions of lysergamides.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Predicted based on ETH-LAD Hemitartrate in d₆-DMSO) [1]

| Position | ¹³C Chemical Shift (δ/ppm) | ¹H Chemical Shift (δ/ppm) |

| 2 | ~118 | ~7.2 (d) |

| 3 | ~111 | - |

| 4 | ~123 | ~6.8 (d, J ≈ 7.1 Hz) |

| 5 | ~108 | ~6.9 (d, J ≈ 7.3 Hz) |

| 6 | - | Indole N-H: ~10.75 (s) |

| 7 | ~124 | ~7.0 (d, J ≈ 8.4 Hz) |

| 8 | ~41 | ~4.2 (dd, J ≈ 11.2, 4.4 Hz) |

| 9 | ~49 | ~3.1 (m) |

| 10 | ~33 | ~2.9 (m) |

| 11 | ~134 | - |

| 12 | ~112 | ~7.1 (m) |

| 13 | ~126 | ~7.0 (m) |

| 14 | ~110 | ~6.9 (d, J ≈ 7.3 Hz) |

| 15 | ~171 | - |

| 16 (N-CH₂) | ~42 | ~3.4 (m) |

| 17 (N-CH₂-CH₃ ) | ~14 | ~1.1 (t, J ≈ 7.0 Hz) |

| 18 (N6-CH₂) | ~52 | ~2.7 (m) |

| 19 (N6-CH₂-CH₂ ) | ~21 | ~1.5 (sextet) |

| 20 (N6-CH₂-CH₂-CH₃ ) | ~12 | ~0.9 (t) |

| Amide N-CH₂ | ~45 | ~3.4 (m) |

| Amide N-CH₂-CH₃ | ~14 | ~1.1 (t, J ≈ 7.2 Hz) |

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₂H₂₉N₃O |

| Molar Mass | 351.49 g/mol |

| Expected [M+H]⁺ | m/z 352.2389 |

| Predicted Key Fragment Ions (m/z) | Description |

| 351 | Molecular Ion [M]⁺ |

| 322 | Loss of ethyl group (-C₂H₅) from diethylamide |

| 308 | Loss of propyl group (-C₃H₇) from N6 position |

| 281 | Further fragmentation of the ergoline ring |

| 221, 207, 196, 181 | Common ergoline backbone fragments |

| 100, 72 | Fragments from the diethylamide moiety |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3280 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (propyl and ethyl groups) |

| ~1630 | C=O Stretch | Amide carbonyl |

| 1600-1450 | C=C Stretch | Aromatic ring stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from protocols used for related lysergamides.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5 mg of the sample (e.g., this compound hemitartrate) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A 600 MHz NMR spectrometer equipped with a cryoprobe is typically used.

-

Data Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR spectra are acquired using a standard pulse program with proton decoupling.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing: Spectra are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, coupled with a liquid chromatography (LC) system is ideal for analysis. Gas chromatography-mass spectrometry (GC-MS) can also be used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

Chromatography: A C18 reversed-phase column is used with a gradient elution of mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

-

Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 50-500. Tandem mass spectrometry (MS/MS) is performed on the protonated molecule [M+H]⁺ to obtain fragmentation data for structural elucidation.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Derivatization: Silylation may be required to improve the volatility and thermal stability of the analyte.

-

Chromatography: A non-polar capillary column (e.g., DB-1) is used with a temperature program that ramps from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 310°C).

-

Ionization: Electron ionization (EI) at 70 eV is used to induce fragmentation.

-

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the substance is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or KBr pellet is recorded and subtracted from the sample spectrum.

Signaling Pathway

This compound, like other classic psychedelics, is believed to exert its primary effects through agonism at the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a complex intracellular signaling cascade.

References

Pro-lad: A Technical Guide to Aqueous and Organic Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-lad (6-propyl-6-nor-lysergic acid diethylamide) is a synthetic lysergamide (B1675752) and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a potent serotonin (B10506) receptor modulator, this compound is a valuable tool in neuroscience and psychopharmacology research.[1] Its primary mechanism of action involves agonism at the 5-HT2A serotonin receptor, which makes it useful for studying receptor function, signal transduction, and the structure-activity relationships within the ergoline (B1233604) class of compounds.[1][2] Understanding the solubility of this compound in various solvents is critical for designing and executing in vitro assays, developing analytical methods, and formulating it for research applications.

This guide provides a summary of the available solubility information, a detailed protocol for solubility determination, and an overview of the compound's primary signaling pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (6aR,9R)-N,N-diethyl-7-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [3] |

| Molecular Formula | C₂₂H₂₉N₃O | [3] |

| Molar Mass | 351.5 g/mol | [3] |

| Synonyms | PROLAD, 6-Propyl-6-nor-LSD, N-PropylnorLSD | [2][4] |

Solubility Profile

The extensive hydrocarbon framework of lysergamides suggests limited water solubility and better solubility in non-polar organic solvents.[6]

Disclaimer: The following table is based on data for Lysergic Acid Diethylamide (LSD) and should be used as an estimation for this compound. Empirical determination of this compound's solubility is highly recommended for any quantitative application.

Table 2: Qualitative Solubility of LSD Base and Tartrate Salt (Proxy for this compound)

| Solvent | Form | Solubility |

| Acetone | Base | Very Soluble |

| Chloroform | Base | Very Soluble |

| Ether | Base | Very Soluble |

| Hexane | Base | Slightly Soluble |

| Methanol | Base | Very Soluble |

| Water | Base | Insoluble |

| Acetone | Tartrate | Insoluble |

| Chloroform | Tartrate | Insoluble |

| Ether | Tartrate | Insoluble |

| Hexane | Tartrate | Insoluble |

| Methanol | Tartrate | Soluble |

| Water | Tartrate | Soluble |

Data sourced from the SWGDRUG Monograph on LSD.[5] Definitions: Very Soluble (VS), Soluble (S), Slightly Soluble (SS), Insoluble (I).

Experimental Protocol: Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method. This method is considered the "gold standard" for solubility measurement.[7][8]

Materials

-

This compound (solid form)

-

Selected aqueous and organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.[8]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.[8]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8][9]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to sediment.[8] To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a syringe filter.

-

Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.[8][9]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]

Core Signaling Pathway: 5-HT2A Receptor Activation

This compound's pharmacological effects are primarily mediated through its action as a partial agonist at the serotonin 5-HT2A receptor.[2] This receptor is a G protein-coupled receptor (GPCR) that is linked to the Gq signaling cascade.[10][11]

Upon binding of an agonist like this compound, the 5-HT2A receptor undergoes a conformational change, which activates the associated Gq protein. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[14] DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[14] The activation of PKC and the elevation of intracellular calcium lead to the phosphorylation of various downstream protein targets, resulting in a cascade of cellular responses that are believed to underlie the compound's psychoactive effects.[12][15]

References

- 1. This compound|Lysergamide Research Chemical|RUO [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C22H29N3O | CID 44457803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. swgdrug.org [swgdrug.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. enamine.net [enamine.net]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 14. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 15. msudenver.edu [msudenver.edu]

Theoretical Binding Affinity of PRO-LAD to Serotonin Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding affinity of 1-propionyl-d-lysergic acid diethylamide (PRO-LAD) to serotonin (B10506) receptors. Given that this compound is a prodrug for d-lysergic acid diethylamide (LSD), this document focuses on the established binding characteristics of LSD as the active compound and outlines the computational and experimental methodologies used to determine ligand-receptor interactions. Due to a lack of specific theoretical binding data for this compound in publicly available literature, this guide presents data for LSD and details the protocols to theoretically evaluate this compound's affinity.

Quantitative Data Summary: Binding Affinities of LSD at Serotonin Receptors

| Ligand | Receptor Subtype | Binding Affinity (KD) [nM] | Assay Type |

| [3H]-LSD | 5-HT2A | 0.33 | Radioligand Binding |

| [3H]-LSD | 5-HT2B | 0.91 | Radioligand Binding |

| [3H]-LSD | 5-HT2C | 0.67 | Radioligand Binding |

| 125I-LSD | 5-HT2 | 1.5 | Radioligand Binding[1] |

Experimental Protocols: Determining Binding Affinity

The gold standard for validating computational models and determining the binding affinity of a compound to a receptor is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for Human 5-HT2A Receptor

This protocol outlines the steps to determine the binding affinity (Ki) of an unlabeled compound, such as this compound or LSD, by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or LSD, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist like ketanserin.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/B) pre-treated with 0.5% polyethyleneimine to reduce non-specific binding.[2]

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

-

Cell Harvester.

Procedure:

-

Plate Setup: In a 96-well filter plate, set up the following conditions in triplicate for a final volume of 200 µL per well:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

-

Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

-

Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Counting: Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Determine the percent inhibition of radioligand binding for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Computational Protocols: Theoretical Binding Affinity Estimation

The theoretical binding affinity of a ligand to a receptor can be estimated using a combination of computational techniques. This workflow provides a general framework for such a study.

Homology Modeling of the Serotonin Receptor

If a crystal structure of the target serotonin receptor subtype is not available, a homology model can be built.

-

Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB), typically a related GPCR with a high sequence identity.

-

Sequence Alignment: Align the amino acid sequence of the target receptor with the template sequence.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment and the template structure.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein and Ligand Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. Prepare the 3D structure of the ligand (this compound) and assign its charges.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the ligand into the receptor's binding site. The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. A docking study of LSD with a 5-HT2A receptor model can provide insights into expected interactions.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose.

-

System Setup: Place the docked ligand-receptor complex into a simulated biological environment, typically a lipid bilayer membrane solvated with water and ions.[5]

-

Simulation: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) using software like GROMACS, AMBER, or NAMD. This involves solving Newton's equations of motion for all atoms in the system.

-